1-benzoylpropyl 1,3-dioxo-2-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate
Overview
Description
1-benzoylpropyl 1,3-dioxo-2-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate is a useful research compound. Its molecular formula is C26H18F3NO5 and its molecular weight is 481.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 481.11370716 g/mol and the complexity rating of the compound is 837. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Research into compounds related to 1-benzoylpropyl 1,3-dioxo-2-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate has focused on their synthesis, characterization, and the exploration of their unique properties. For instance, studies on similar compounds have looked into the autocatalytic radical ring opening under aerobic conditions, highlighting the formation of novel oxygen adducts and suggesting potential pathways for exploring the reactivity and synthesis of related compounds (Wimalasena et al., 2001).
Crystal Structure Analysis
Crystal and molecular structure analyses have been performed on closely related compounds to understand their structural characteristics. For example, the structure of 1-phenyl-3-benzoylamino-4-benzoylpyrazol-2-in-5-one was characterized by X-ray single crystal diffraction, revealing insights into the NH-tautomeric form and stabilization mechanisms through intramolecular hydrogen bonds (Kataeva et al., 2002).
Application in Organic Synthesis
Research has also been directed toward the application of similar compounds in the synthesis of saturated isoindole-fused heterocycles, demonstrating the versatility of these compounds in organic synthesis. The reaction of t-2-benzoyl-t-5-phenylcyclohexane-r-1-carboxylic acid with various amines showcases the potential to generate a wide array of diastereomeric isoindolo derivatives, enriching the toolkit available for the construction of complex molecular architectures (Stájer et al., 2002).
Exploration of Luminescent Properties
The synthesis and investigation of luminescent properties of novel Eu3+ heterocyclic beta-diketonate complexes with bidentate nitrogen donors have been reported, underlining the potential of related compounds in the development of materials with enhanced optical properties. These studies provide a foundation for future research into the photophysical characteristics of similar compounds (Biju et al., 2006).
Analytical Applications
In addition to synthetic applications, derivatives of this compound have been explored for their potential as analytical reagents. For example, 1-phenyl-3-methyl-4-benzoylpyrazol-5-one has been studied for the detection and solvent extraction of metal ions, suggesting the utility of structurally related compounds in analytical chemistry (Mirza & Nwabue, 1981).
Properties
IUPAC Name |
(1-oxo-1-phenylbutan-2-yl) 1,3-dioxo-2-[2-(trifluoromethyl)phenyl]isoindole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F3NO5/c1-2-21(22(31)15-8-4-3-5-9-15)35-25(34)16-12-13-17-18(14-16)24(33)30(23(17)32)20-11-7-6-10-19(20)26(27,28)29/h3-14,21H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIVACGYKFJDJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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